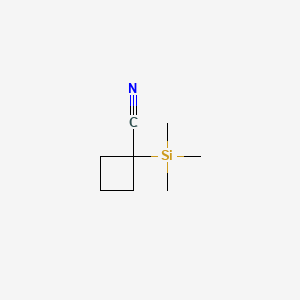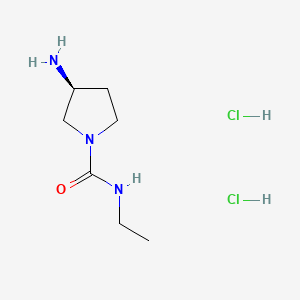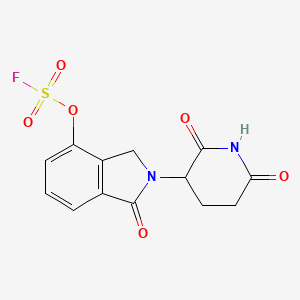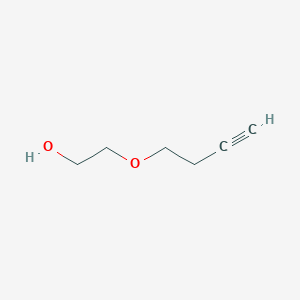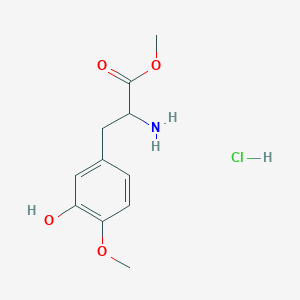![molecular formula C12H14BNO3 B13454741 [3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
[3-(4-CYanooxan-4-yl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-CYanooxan-4-yl)phenyl]boronic acid is an organoboron compound with the molecular formula C12H14BNO3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-CYanooxan-4-yl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(4-CYanooxan-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenol derivatives
Reduction: Formation of boronate esters
Substitution: Formation of carbon-carbon bonds via Suzuki-Miyaura coupling
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like ethanol or toluene
Major Products
Oxidation: Phenol derivatives
Reduction: Boronate esters
Substitution: Biaryl compounds
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(4-CYanooxan-4-yl)phenyl]boronic acid is used as a building block for synthesizing complex organic molecules. It is particularly valuable in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a therapeutic agent. Its ability to form stable carbon-carbon bonds makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various applications .
Wirkmechanismus
The mechanism of action of [3-(4-CYanooxan-4-yl)phenyl]boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form carbon-carbon bonds . This mechanism is crucial for its applications in organic synthesis and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4-Cyanophenylboronic acid
- 3-(4-Methoxyphenyl)boronic acid
Uniqueness
[3-(4-CYanooxan-4-yl)phenyl]boronic acid is unique due to the presence of the cyanooxan-4-yl group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions compared to other boronic acids .
Eigenschaften
Molekularformel |
C12H14BNO3 |
|---|---|
Molekulargewicht |
231.06 g/mol |
IUPAC-Name |
[3-(4-cyanooxan-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H14BNO3/c14-9-12(4-6-17-7-5-12)10-2-1-3-11(8-10)13(15)16/h1-3,8,15-16H,4-7H2 |
InChI-Schlüssel |
LSEKEMRUNIUCIV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2(CCOCC2)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
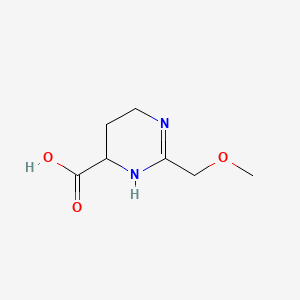

![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
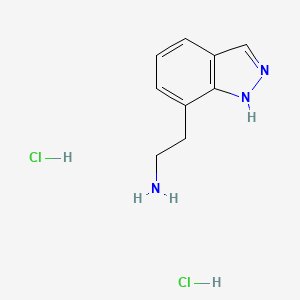
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
